![molecular formula C18H20O3 B2990571 2-(4-(Benzyloxy)phenyl)-3-methylbutanoic acid CAS No. 121108-85-8](/img/structure/B2990571.png)
2-(4-(Benzyloxy)phenyl)-3-methylbutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(4-(Benzyloxy)phenyl)-3-methylbutanoic acid” is a chemical compound with the molecular formula C15H14O3 . It is also known by other names such as 4-benzyloxyphenylacetic acid, 2-4-benzyloxy phenyl acetic acid, and benzeneacetic acid . The compound has a molecular weight of 242.274 g/mol .
Molecular Structure Analysis
The molecular structure of “2-(4-(Benzyloxy)phenyl)-3-methylbutanoic acid” consists of a benzyloxyphenyl group attached to an acetic acid moiety . The compound’s structure can be represented by the SMILES notation: C1=CC=C(C=C1)COC2=CC=C(C=C2)CC(=O)O .Physical And Chemical Properties Analysis
The compound “2-(4-(Benzyloxy)phenyl)-3-methylbutanoic acid” has a molecular weight of 242.274 g/mol . The melting point of a similar compound, 4-Benzyloxyphenylacetic acid, is reported to be between 119°C to 121°C .Scientific Research Applications
Antifungal Activity
Compounds similar to “2-(4-(Benzyloxy)phenyl)-3-methylbutanoic acid” have been screened for in vitro antifungal activity against different yeast and filamentous fungal pathogens .
Antibacterial Evaluation
Related compounds have been synthesized and evaluated for their antibacterial properties against various bacteria .
Imaging Applications
Derivatives of this compound have been utilized to synthesize radiotracer candidates for imaging the expression of Cyclooxygenase-2 (COX-2) in the brain .
Synthesis of Complex Molecules
The compound has been used in synthetic routes to create complex molecules such as naphtho [h]quinoline .
Suzuki–Miyaura Coupling
This compound may be involved in Suzuki–Miyaura cross-coupling , a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .
Drug Design and Delivery
Boron-containing compounds, which may include derivatives of “2-(4-(Benzyloxy)phenyl)-3-methylbutanoic acid”, are considered for new drug designs and drug delivery devices .
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been known to interact with enzymes such as epoxide hydrolase . This enzyme plays a crucial role in the metabolism of xenobiotics and the biosynthesis of signaling molecules.
Mode of Action
Benzylic compounds are known to undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the compound’s structure and properties, potentially affecting its interaction with its targets.
Biochemical Pathways
Benzoic acid, a related compound, is known to be biosynthesized using shikimate and the core phenylpropanoid pathways . These pathways are involved in the production of a wide range of secondary metabolites, including flavonoids, coumarins, and lignins.
Pharmacokinetics
The compound’s water solubility, indicated by its sorption to aerosols , suggests that it may be readily absorbed and distributed in the body. The compound’s interaction with enzymes such as epoxide hydrolase may also play a role in its metabolism.
Result of Action
The compound’s potential interactions with enzymes such as epoxide hydrolase could result in changes in the metabolism of xenobiotics and the biosynthesis of signaling molecules.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(4-(Benzyloxy)phenyl)-3-methylbutanoic acid. For instance, the compound’s water solubility suggests that it may spread in water systems, potentially affecting its distribution and action. Additionally, the compound’s susceptibility to atmospheric oxidation could influence its stability and efficacy.
properties
IUPAC Name |
3-methyl-2-(4-phenylmethoxyphenyl)butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O3/c1-13(2)17(18(19)20)15-8-10-16(11-9-15)21-12-14-6-4-3-5-7-14/h3-11,13,17H,12H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXDCEPUVFZPYGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(Benzyloxy)phenyl)-3-methylbutanoic acid |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.